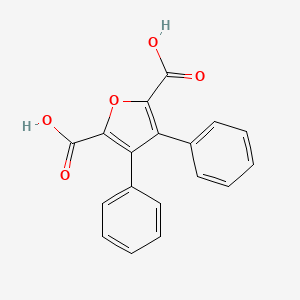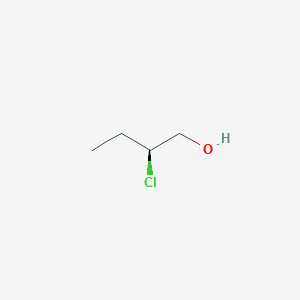![molecular formula C17H17N B14638244 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane CAS No. 53001-15-3](/img/structure/B14638244.png)
3,3-Diphenyl-1-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-1-azabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane typically involves the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be achieved through various methods, including:
Cyclization Reactions: These involve the formation of the bicyclic structure through the cyclization of acyclic precursors.
Catalytic Hydrogenation: This method involves the reduction of precursors using hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as:
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-1-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may act on neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways related to pain, mood, or viral replication.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.0]hexane: A related compound with similar biological activity.
1-Phenyl-3-azabicyclo[3.1.0]hexane: Another derivative with potential as a sigma receptor ligand.
Uniqueness: 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its stability and potential for interaction with biological targets .
Eigenschaften
CAS-Nummer |
53001-15-3 |
|---|---|
Molekularformel |
C17H17N |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3,3-diphenyl-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(11-16-12-18(16)13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI-Schlüssel |
FWZKFVMVFGWLFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN2CC1(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


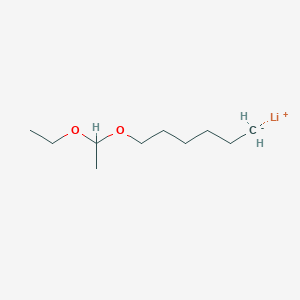
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
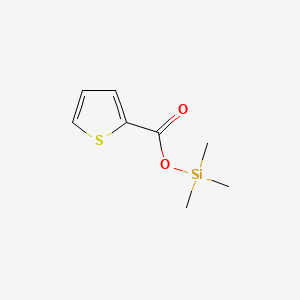
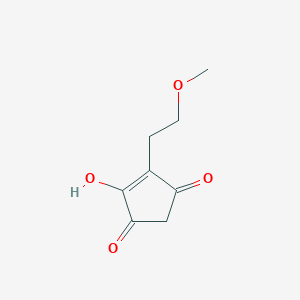
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

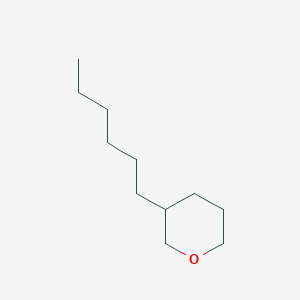
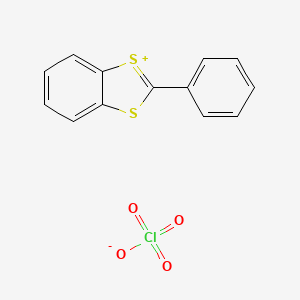
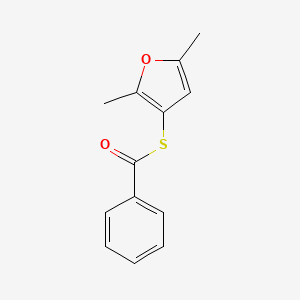
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
